8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin and oxadiazole, which are known for their diverse biological activities.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .
Safety and Hazards
Future Directions
The study and application of this compound could potentially be a fruitful area of research. Its complex structure and multiple functional groups make it interesting from a synthetic perspective. If it exhibits desirable biological activity, it could potentially be developed into a therapeutic agent .
Properties
IUPAC Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-25-16-6-4-5-13-11-15(20(23)26-17(13)16)19-21-18(22-27-19)12-7-9-14(24-2)10-8-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHVSORXLKALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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